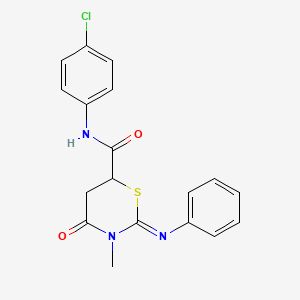![molecular formula C26H25ClN2O3 B11625738 2-(4-chlorophenyl)-3-[4-(2-ethoxyphenoxy)butyl]quinazolin-4(3H)-one](/img/structure/B11625738.png)
2-(4-chlorophenyl)-3-[4-(2-ethoxyphenoxy)butyl]quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-3-[4-(2-ethoxyphenoxy)butyl]quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by its complex structure, which includes a quinazoline core, a chlorophenyl group, and an ethoxyphenoxybutyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-[4-(2-ethoxyphenoxy)butyl]quinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid with formamide to form the quinazoline ring. Subsequently, the chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride. The final step involves the attachment of the ethoxyphenoxybutyl side chain through an etherification reaction using 4-(2-ethoxyphenoxy)butyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-3-[4-(2-ethoxyphenoxy)butyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-3-[4-(2-ethoxyphenoxy)butyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets within cells. It may act by inhibiting key enzymes or signaling pathways, leading to alterations in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chlorophenyl)quinazolin-4(3H)-one: Lacks the ethoxyphenoxybutyl side chain.
3-[4-(2-ethoxyphenoxy)butyl]quinazolin-4(3H)-one: Lacks the chlorophenyl group.
2-(4-bromophenyl)-3-[4-(2-ethoxyphenoxy)butyl]quinazolin-4(3H)-one: Contains a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The presence of both the chlorophenyl group and the ethoxyphenoxybutyl side chain in 2-(4-chlorophenyl)-3-[4-(2-ethoxyphenoxy)butyl]quinazolin-4(3H)-one imparts unique chemical and biological properties, making it distinct from its analogs
Propiedades
Fórmula molecular |
C26H25ClN2O3 |
|---|---|
Peso molecular |
448.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-3-[4-(2-ethoxyphenoxy)butyl]quinazolin-4-one |
InChI |
InChI=1S/C26H25ClN2O3/c1-2-31-23-11-5-6-12-24(23)32-18-8-7-17-29-25(19-13-15-20(27)16-14-19)28-22-10-4-3-9-21(22)26(29)30/h3-6,9-16H,2,7-8,17-18H2,1H3 |
Clave InChI |
WJHVINBDXKDFCK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1OCCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-(4-butoxy-3-methoxybenzylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11625656.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11625669.png)
![9-[4-(benzyloxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11625672.png)
![methyl 4-[({(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11625680.png)
![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B11625681.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate](/img/structure/B11625691.png)
![1-Benzyl-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}piperazine](/img/structure/B11625695.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625706.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625708.png)
![6'-[4-(Diethylamino)phenyl]-3-methyl-2,3,4,6-tetrahydrospiro[[1,3]thiazolo[3,2-A][1,3,5]triazine-7,3'-[1,5]dioxan]-6-one](/img/structure/B11625714.png)
![ethyl S-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]cysteinate](/img/structure/B11625717.png)


